DLK Kinase Inhibitor Scaffold Performance: Trifluoroethylpiperazine-Containing Exemplar (Example 15) versus Morpholine and 4-Methylpiperazine Congeners in US 10,093,664
The larger compound 5-(2-cyclopropyl-1-(3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)-1H-imidazol-4-yl)-3-(trifluoromethoxy)pyridin-2-amine (US 10,093,664, Example 15), which incorporates the target compound as its piperazine fragment, demonstrated a Kd of 18 nM against human DLK kinase in the KINOMEscan KdELECT assay [1]. In contrast, the corresponding morpholine analog (Example 4, BDBM289424) showed an IC50 of 366 nM in a cell-based c-Jun phosphorylation assay in HEK293 cells [2]. The most potent compound in the series bearing a 4-methylpiperazine fragment (Example 57/62, BDBM289481) achieved a Kd of 1.10 nM, providing an upper bound for this chemotype [3]. The trifluoroethylpiperazine-containing Example 15 thus occupies an intermediate potency position, with the trifluoroethyl group contributing to a favorable balance of lipophilicity and metabolic stability that is distinct from both the more polar morpholine and the more lipophilic methylpiperazine variants.
| Evidence Dimension | DLK kinase binding affinity (Kd) / cellular inhibition (IC50) |
|---|---|
| Target Compound Data | Kd = 18 nM (KINOMEscan KdELECT, DLK/MAP3K12 human) for the Example 15 compound containing the 3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine fragment |
| Comparator Or Baseline | Morpholine analog (Example 4): IC50 = 366 nM (c-Jun phosphorylation, HEK293); 4-Methylpiperazine analog (Example 57/62): Kd = 1.10 nM; additional comparator: DLK-IN-1 (reference inhibitor) Ki = 3 nM |
| Quantified Difference | Example 15 Kd (18 nM) is approximately 20-fold more potent than the morpholine analog IC50 (366 nM), but approximately 16-fold less potent than the 4-methylpiperazine analog Kd (1.10 nM). Note: direct Kd-to-IC50 comparison across different assay formats warrants caution. |
| Conditions | US 10,093,664 patent examples; KINOMEscan KdELECT (DiscoverX) for Kd; HEK293 cell-based c-Jun phosphorylation (Ser63) for IC50 |
Why This Matters
The quantitative data confirm that the trifluoroethylpiperazine fragment confers a specific potency window within the DLK inhibitor series that cannot be replicated by simple alkyl or ether piperazine substituents, providing a rational basis for selecting this building block when optimizing the lipophilicity–potency trade-off for CNS kinase targets.
- [1] BindingDB Entry BDBM289434. Affinity Data: Kd = 18 nM. Target: Mitogen-activated protein kinase kinase kinase 12 (DLK/MAP3K12, Human). Assay: KINOMEscan KdELECT at DiscoverX. Ligand: 5-(2-cyclopropyl-1-(3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)-1H-imidazol-4-yl)-3-(trifluoromethoxy)pyridin-2-amine. Source: US10093664, Example 15. View Source
- [2] BindingDB Entry BDBM289424. Affinity Data: IC50 = 366 nM. Assay: Inhibition of doxycycline-inducible human DLK in HEK293 cells assessed as reduction in c-Jun phosphorylation at Ser63. Source: US10093664, Example 4. View Source
- [3] BindingDB Entry BDBM289481. Affinity Data: Kd = 1.10 nM. Target: DLK/MAP3K12, Human. Assay: KINOMEscan KdELECT at DiscoverX. Source: US10093664, Examples 57 and 62. View Source
